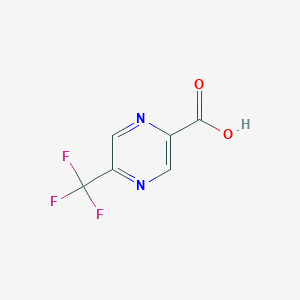

5-(Trifluoromethyl)pyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVCRZPGVDGULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Trifluoromethyl)pyrazine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. The unique combination of a pyrazine ring, a carboxylic acid functional group, and a trifluoromethyl moiety endows this molecule with distinct electronic properties and reactivity, making it a valuable synthon for the development of novel pharmaceuticals and functional materials.

The pyrazine core is a key pharmacophore found in numerous biologically active compounds, including approved drugs and natural products.[1] Its nitrogen atoms can act as hydrogen bond acceptors, influencing molecular recognition at biological targets. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to modulate a molecule's physicochemical and biological properties.[2][3] The high electronegativity and lipophilicity of the -CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and integration into synthetic workflows. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1174321-06-2 (representative) | [4][5] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [6] |

| Molecular Weight | 208.10 g/mol | N/A |

| Boiling Point | 319.8 ± 42.0 °C (Predicted) | [4] |

| Density | 1.496 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.59 ± 0.10 (Predicted) | [4] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

Note: Multiple CAS numbers appear in search results for this compound, suggesting different suppliers or batches. The provided data is representative.

Synthesis and Reactivity

Synthetic Strategies

A plausible synthetic route could start from a trifluoro-acetoacetate derivative, which is converted to an oxime, followed by cyclization with a diamine and subsequent oxidation and hydrolysis to yield the target carboxylic acid.[7]

Caption: Generalized synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is dominated by two key features:

-

The Carboxylic Acid Group : This group is the primary site for derivatization, most commonly through amide bond formation. Its acidity (pKa ≈ 2.59) is enhanced by the electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group.[4]

-

The Pyrazine Ring : The ring is electron-deficient, a characteristic amplified by the potent -CF₃ substituent. This makes the ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the carboxylic acid.

The most critical reaction for this molecule in drug discovery is its coupling with amines to form amides. This reaction is fundamental to building larger, more complex molecules with potential therapeutic activity.[9][10][11][12]

Core Application: Amide Bond Formation

The formation of an amide bond from this compound and a primary or secondary amine is a cornerstone of its application. Direct condensation is inefficient; therefore, the carboxylic acid must first be activated using a coupling reagent.[9][13]

Caption: General workflow for amide coupling reactions.

Experimental Protocol: General Amide Coupling using EDC/NHS

This protocol describes a standard and reliable method for coupling this compound with an amine, leveraging the water-soluble carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-Hydroxysuccinimide (NHS) for efficient activation.[9]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

EDC (1.2 eq)

-

NHS (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Base (optional, e.g., Diisopropylethylamine (DIPEA), 2.0 eq)

-

Standard workup reagents (5% aq. HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the NHS-activated ester can be monitored by TLC or LC-MS if desired.

-

-

Amine Coupling:

-

To the solution containing the activated ester, add the desired amine (1.2 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

-

Role in Drug Discovery and Agrochemicals

The trifluoromethyl-pyrazine motif is a privileged structure in modern chemistry. The introduction of a -CF₃ group can significantly enhance the biological activity of a parent compound.[3] This is attributed to its ability to increase metabolic stability by blocking potential sites of oxidation and to improve cell membrane permeability due to its lipophilic nature.

Derivatives of pyrazine-2-carboxylic acids have been investigated for a wide range of therapeutic applications, including antimycobacterial and antifungal agents.[10][12] Specifically, compounds containing the 5-(difluoromethyl)pyrazine-2-carboxylic acid core, a close analog, are important intermediates for inhibitors of beta-site amyloid precursor protein cleaving enzyme (BACE), a key target in Alzheimer's disease research.[14] The trifluoromethyl analog serves a similar role as a crucial building block for creating libraries of compounds for screening against various biological targets.[15]

Caption: Logical workflow from building block to drug candidate.

Expected Spectral Characteristics

While specific spectra were not found, the structural features of this compound allow for the prediction of its key spectral data signatures.

-

¹H NMR: The spectrum would be simple, showing two singlets in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two protons on the pyrazine ring. The acidic proton of the carboxylic acid would likely appear as a very broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The carboxyl carbon would be in the δ 160-170 ppm range. The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling. The -CF₃ carbon itself would also be a quartet, typically around δ 120-130 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp, strong C=O stretching absorption would be present around 1700-1730 cm⁻¹. Strong C-F stretching bands would be visible in the 1100-1300 cm⁻¹ region.

Conclusion

This compound stands out as a highly valuable and versatile building block for scientific research. Its unique electronic and steric properties, conferred by the trifluoromethyl group on the electron-deficient pyrazine ring, make it an ideal starting point for the synthesis of complex molecules. The reliability of amide coupling reactions involving its carboxylic acid function allows for its systematic incorporation into compound libraries aimed at drug discovery and materials science. For researchers in these fields, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in creating next-generation therapeutics and functional materials.

References

- This compound CAS#: 1174321-06-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQQ9tj4vY38DZ5x5xATK3l_81ZKuDSKvhxG_Z6v4_4bD_FXs8aCUxWV12AjfgqUq42FQsWivDKJjHa99oHKOxvoaGQanxjFv0UXX44yqQiNj07F7NPbrebYPbE7y1srKW4ozq0WqzgjknQKYK_7_7NBR_hEZjogufMQ2LcgyDqXw==]

- This compound | 1174321-06-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSMS8BLM9GCw9pcfWyDSCoE5tmnzzCCU5NX1tP4LU23khkYRewKvcWPhfZEW0zolrDTUthgK_jfIS7R6kRJYNjgWaQgEgS8yFB-2JAmshhx_5BpmpmeP_HePOADIHLs5G-q9sQl6FkY70FnlOAsMHhlsr3IpSy2vciZb7J1grBTSQ=]

- This compound (Cas 306960-77-0) - Parchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE318piMrj5rOKwNRIsWntMwliagxa0K7lU4GzF1LxqrRzemieS56V5EJs1lFp9k09hyTqLAI3V1EjYePYPDP6KjaecJ_tnLE6aiPVaPHo73TP6SLNB0AO_9i809pwPMxnzGVjA7lbuT7hqKo0XYcseMmfFuXfGGGHx-SshnLD9OgZOMcBFmLrdtZcLbRdE-PqNULPLfTPD9HKpIMruTl5z]

- This compound - CHIRALEN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK3LUOoXMY_G5Rb16cB7B3EKlXLxkwbl3LVYVsawSusa2u5ZqyAjnv9AIiP0c6o71SJnJ7MEzhunbwUi1XL80KTcTNdVv944qGQqiefSOkQ9leIMp3i5Pc5q1np8XkgPlkIOwecSNM7hcnm19Tst6R4bM46cyyIHQHOXmQiPcCp2mfBdN5d1I=]

- Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00429]

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. [URL: https://www.benchchem.com/application-notes/amide-coupling-with-carboxylic-acids]

- CN104245680A - Process for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and its production intermediate - Google Patents. [URL: https://patents.google.

- 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid | 518057-62-0 | Benchchem. [URL: https://www.benchchem.com/product/518057-62-0]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5742762/]

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals. [URL: https://lifechemicals.

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [URL: https://www.researchgate.net/publication/228790089_Substituted_Amides_of_Pyrazine-2-carboxylic_acids_Synthesis_and_Biological_Activity]

- Application Notes and Protocols for the Laboratory-Scale Synthesis of Pyrazine Carboxamide Derivatives - Benchchem. [URL: https://www.benchchem.

- ChemScene: Building blocks | Bioactive small molecules. [URL: https://www.chemscene.

- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [URL: https://growingscience.com/ac/Vol6/ac_2022_51.pdf]

- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24099710/]

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270639/]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid | 518057-62-0 | Benchchem [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1174321-06-2 [m.chemicalbook.com]

- 5. This compound | 1174321-06-2 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. growingscience.com [growingscience.com]

- 14. CN104245680A - Process for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 15. chemscene.com [chemscene.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazine-2-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 5-(Trifluoromethyl)pyrazine-2-carboxylic acid. With full editorial control, this document is structured to provide a deep understanding of the compound's core attributes, its significance in medicinal chemistry, practical synthesis considerations, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a valuable tool for medicinal chemists. Within this context, nitrogen-containing heterocycles like pyrazines are prevalent scaffolds in biologically active compounds. The convergence of these two fields—fluorine chemistry and heterocyclic chemistry—gives rise to powerful building blocks like this compound. This molecule is not merely a reagent but a strategic component for accessing novel chemical space in the pursuit of innovative therapeutics and advanced materials. The pyrazine substructure itself is found in numerous biologically relevant compounds, including vitamins like riboflavin and folic acid, as well as a variety of pharmaceuticals.[1]

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS number 1060814-50-7, is a key building block in organic synthesis. Its structure features a pyrazine ring substituted with a highly electronegative trifluoromethyl group and a carboxylic acid group, which are crucial for its reactivity and utility as a synthetic intermediate.

Chemical Structure

The molecular structure consists of a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. A trifluoromethyl (-CF3) group is attached at the 5-position, and a carboxylic acid (-COOH) group is at the 2-position.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, which are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1060814-50-7 | [2] |

| Molecular Formula | C6H3F3N2O2 | [2] |

| Molecular Weight | 192.1 g/mol | [2][3] |

| Physical Form | Solid, powder | |

| Purity | Typically ≥95% - 99% | [3] |

| IUPAC Name | This compound | |

| InChI Key | DDVCRZPGVDGULO-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1cncc(n1)C(F)(F)F | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the biological activity of a parent compound. Consequently, this compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.

Role as a Pharmaceutical Intermediate

This pyrazine derivative is a valuable building block for synthesizing active pharmaceutical ingredients (APIs). The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in drug molecules. The trifluoromethylated pyrazine core is a structural motif found in compounds targeting various diseases. For instance, related pyrazine compounds have been investigated for their potential as BACE1 inhibitors for the treatment of Alzheimer's disease.[5][6]

Significance in Agrochemical Synthesis

The development of novel pesticides and herbicides often relies on fluorinated heterocyclic compounds.[7] The trifluoromethyl group can increase the efficacy and selectivity of these agents. The structural features of this compound make it an attractive starting material for the synthesis of new agrochemicals, potentially leading to products with improved performance and environmental profiles. For example, the related trifluoromethylpyridine derivatives are key components in a number of commercial crop-protection products.[7]

Synthetic Pathways and Methodologies

While a specific, detailed synthesis protocol for this compound from basic starting materials is not available in a single source, a plausible synthetic route can be conceptualized based on established organic chemistry principles and related transformations found in the literature. A common approach for the synthesis of substituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines.

Conceptual Synthetic Workflow

A potential synthetic route could start from a trifluoromethyl-containing building block, followed by the construction of the pyrazine ring and subsequent functional group manipulations.

Caption: A conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on the synthesis of a similar compound, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.[8]

Step 1: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

-

Reaction Setup: In a well-ventilated fume hood, combine ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate, trialkyl phosphite, and ethylenediamine in a suitable solvent such as pyridine or picoline.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction leads to the formation of an intermediate.

-

Aromatization: Treat the intermediate with an oxidizing agent, such as bromine, to facilitate aromatization to the pyrazine ring.

-

Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate from the previous step in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Work-up and Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

This compound is associated with several hazards. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Recommended Personal Protective Equipment (PPE)

When handling this chemical, the following PPE is recommended:

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[9] Recommended storage is at 2-8°C.

-

Chemical Stability: The compound is stable under normal conditions.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[9]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with significant applications in the pharmaceutical and agrochemical industries. Its unique combination of a pyrazine core and a trifluoromethyl group provides a powerful scaffold for the design and synthesis of novel, high-value compounds. A thorough understanding of its properties, synthetic methodologies, and safety precautions is essential for its effective and safe utilization in research and development.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound | 1060814-50-7 [chemicalbook.com]

- 3. biocompare.com [biocompare.com]

- 4. PubChemLite - this compound (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. CN104245680A - Process for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 6. HUE030534T2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxilic acid and production intermediate thereof - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.be [fishersci.be]

- 10. fishersci.com [fishersci.com]

The Physicochemical Impact of Trifluoromethylation on the Pyrazine Scaffold: A Guide for Drug Discovery

An In-depth Technical Guide:

Introduction: The Strategic Union of Pyrazine and the Trifluoromethyl Group

In the landscape of medicinal chemistry, the pyrazine ring is a privileged scaffold, appearing in vital molecules like the vitamin B family members riboflavin and folic acid, as well as in numerous pharmaceuticals.[1] Its electron-deficient nature, arising from the two nitrogen atoms at positions 1 and 4, allows for diverse functionalization through nucleophilic aromatic substitution and cross-coupling reactions.[2] When this valuable heterocycle is functionalized with a trifluoromethyl (CF₃) group, the resulting molecule gains a unique and powerful combination of physicochemical properties that are highly advantageous for drug development.

The CF₃ group is not merely a passive substituent; its introduction profoundly alters the electronic landscape, lipophilicity, and metabolic stability of the parent pyrazine.[3] This guide provides a detailed exploration of these transformations, offering insights into the causality behind these changes and their strategic application in modern drug design. We will delve into the synthesis, core physicochemical properties, and the resulting biological implications of trifluoromethylated pyrazines, providing researchers and drug development professionals with a comprehensive understanding of this important molecular class.

Synthetic Strategies for Trifluoromethylated Pyrazines

The introduction of a CF₃ group onto a pyrazine ring can be achieved through various synthetic methodologies. The choice of strategy often depends on the desired substitution pattern, the nature of other substituents on the ring, and the availability of starting materials.

One common and effective method involves the condensation of a trifluoromethyl-containing building block, such as trifluoropyruvaldehyde, with an appropriate ortho-diamine.[4] This approach provides a direct route to trifluoromethylated quinoxalines (a benzofused pyrazine system), illustrating a foundational strategy for building the core scaffold.

Another powerful strategy is the direct trifluoromethylation of a pre-existing pyrazine or functionalized aminopyrazine. This can be accomplished using various modern trifluoromethylating agents, including radical (CF₃•), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻) sources.[5][6][7] For instance, copper-catalyzed trifluoromethylation of iodinated pyrazines has become a practical tool for synthesizing these target molecules under mild conditions.[8]

Caption: General synthetic approaches to trifluoromethylated pyrazines.

Core Physicochemical Properties: A Detailed Analysis

The introduction of a CF₃ group instigates a cascade of changes to the pyrazine core, fundamentally altering its properties.

Electronic Effects: The Inductive Powerhouse

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry, primarily due to the high electronegativity of the three fluorine atoms.[3] This strong inductive effect (-I) significantly reduces the electron density of the pyrazine ring.

-

Impact on Basicity (pKa): The pyrazine scaffold has two basic nitrogen atoms. The parent pyrazine has a pKa of approximately 0.6.[9][10] The powerful electron-withdrawing CF₃ group pulls electron density away from the ring, making the nitrogen lone pairs less available for protonation. This results in a substantial decrease in basicity, lowering the pKa value significantly. This modulation of pKa is critical in drug design, as it can prevent unwanted protonation at physiological pH, which can affect receptor binding and cell permeability.

-

Impact on Aromaticity and Reactivity: The electron-deficient nature of the trifluoromethylated pyrazine ring makes it more susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic attack. This predictable reactivity is a key consideration during the subsequent synthetic elaboration of the molecule.[2]

Caption: Electronic influence of the CF₃ group on the pyrazine ring.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The CF₃ group significantly increases the lipophilicity of a molecule.

The Hansch lipophilicity parameter (π) for the CF₃ group is +0.88, indicating its strong contribution to making a molecule more lipid-soluble.[3] This is in stark contrast to a methyl group (π = +0.56) or a hydrogen atom (π = 0). This increased lipophilicity can enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[3][12] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic turnover.

| Property | Parent Pyrazine | 2-(Trifluoromethyl)pyrazine | Rationale |

| pKa | ~0.6[9][10] | Significantly < 0.6 (Predicted) | The strong electron-withdrawing CF₃ group reduces the basicity of the ring nitrogens.[3] |

| Calculated logP | ~0.2 | ~1.5 (Predicted) | The CF₃ group is highly lipophilic (Hansch π = +0.88), increasing partitioning into the organic phase.[3][13] |

Table 1. Comparison of key physicochemical properties between parent pyrazine and a trifluoromethylated derivative.

Metabolic Stability: The Metabolic Shield

One of the most compelling reasons to incorporate a CF₃ group is to enhance metabolic stability.[14][15] Aromatic rings and adjacent alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes in the liver, a primary route of drug metabolism.

By replacing a metabolically vulnerable C-H bond with a robust C-CF₃ group, chemists can effectively block this metabolic pathway. The C-F bond is exceptionally strong, and the CF₃ group is resistant to enzymatic oxidation.[16] This "metabolic shielding" can increase the half-life of a drug, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile. Studies have shown that replacing a methyl group with a trifluoromethyl group can provide a global protective effect, reducing metabolism at other sites in the molecule as well.[17]

Experimental Protocols: Quantifying Key Properties

To validate the properties of newly synthesized trifluoromethylated pyrazines, standardized experimental protocols are essential.

Protocol 1: Determination of Lipophilicity (logD₇.₄) via Shake-Flask Method

This protocol provides a self-validating system for measuring the distribution coefficient at physiological pH.

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Prepare the aqueous phase: Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Prepare the organic phase: n-octanol, pre-saturated with PBS. To do this, mix n-octanol and PBS in a 1:1 ratio, shake vigorously for 24 hours, and allow the layers to separate. Use the octanol layer.

-

-

Partitioning:

-

In a glass vial, add a precise volume of the PBS-saturated n-octanol and an equal volume of n-octanol-saturated PBS (e.g., 1 mL of each).

-

Spike the mixture with a small volume of the compound's stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).

-

Securely cap the vial and shake vigorously on a mechanical shaker for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol layer and the PBS layer.

-

Quantify the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV or LC-MS. A standard curve should be prepared in the respective solvent for accurate quantification.

-

-

Calculation:

-

The distribution coefficient (D₇.₄) is calculated as: D = [Concentration in octanol] / [Concentration in PBS]

-

The final value is expressed as its logarithm: logD₇.₄ = log₁₀(D)

-

Causality Insight: The shake-flask method directly measures the partitioning of a compound between a lipid-like (octanol) and an aqueous environment at a specific pH. This provides a direct, empirical measure of the lipophilicity that governs a drug's ability to traverse biological membranes. Pre-saturating the solvents ensures that the measurement reflects the true equilibrium partitioning.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism by CYP450 enzymes.

Caption: Workflow for a typical in vitro metabolic stability assay.

-

Reagent Preparation:

-

Thaw liver microsomes (e.g., human, rat) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a solution of the NADPH regenerating system (cofactor required for CYP450 activity).

-

Prepare a 1 µM solution of the test compound in the phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH solution. The time of this addition is t=0.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Causality Insight: This assay directly probes the interaction between a drug candidate and the primary family of metabolic enzymes. The requirement for the NADPH cofactor is a key validation step, as its absence should result in minimal compound degradation. By measuring the disappearance of the parent compound over time, we gain a quantitative measure of its metabolic lability, a critical factor for predicting in vivo clearance.

Implications for Drug Design and Biological Activity

The unique physicochemical profile of trifluoromethylated pyrazines has profound implications for their biological activity.

-

Bioisosterism: The CF₃ group is often used as a bioisostere for other chemical groups.[18] For instance, it can mimic the steric bulk of a methyl or ethyl group but with drastically different electronic properties.[19] It has also been successfully used to replace an aliphatic nitro group, often resulting in compounds with improved potency and metabolic stability.[20][21] This allows chemists to probe the steric and electronic requirements of a binding pocket.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the entire molecule, potentially enhancing interactions with biological targets through modified hydrogen bonding or electrostatic interactions.[3]

-

Pharmacokinetics: As discussed, improved metabolic stability and optimized lipophilicity directly translate to better pharmacokinetic profiles, including longer half-lives and improved oral bioavailability.[3][14]

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethyl group onto a pyrazine scaffold is a powerful and well-established strategy in modern drug discovery. This single modification concurrently enhances lipophilicity, modulates basicity, and, most critically, provides a robust shield against metabolic degradation. The resulting compounds are often more "drug-like," with improved pharmacokinetic profiles and potentially enhanced biological activity.[22]

The continued development of novel and efficient trifluoromethylation reactions will further expand the accessibility and diversity of these valuable compounds.[23] As our understanding of the intricate relationship between physicochemical properties and biological outcomes deepens, trifluoromethylated pyrazines will undoubtedly remain a cornerstone in the design of next-generation therapeutics for a wide range of diseases.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

- 23. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Abstract

5-(Trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest in contemporary drug discovery and materials science. The incorporation of a trifluoromethyl (CF₃) group onto the pyrazine-2-carboxylic acid scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and biological activity. While primarily recognized as a critical synthetic intermediate, its structural motifs are present in a variety of biologically active molecules. This guide provides a detailed exploration of the known and potential biological activities associated with this compound and its derivatives, outlines robust experimental protocols for its evaluation, and discusses its broader implications in medicinal chemistry.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is a powerful modulator of a compound's properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability make it a favored substituent for optimizing drug candidates.[1] Pyrazine rings, nitrogen-containing heterocycles, are also privileged structures in pharmacology, known to participate in hydrogen bonding and other key binding interactions with biological targets.

The combination of these two moieties in this compound creates a versatile molecular building block. This compound serves as a foundational scaffold for developing novel therapeutics across multiple domains, including oncology, infectious diseases, and neurodegenerative disorders.[2][3]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1174321-06-2 | [2][4] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |

| Molecular Weight | 192.1 g/mol | [5] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95-97% | [5][6] |

| pKa | 2.59 ± 0.10 (Predicted) | [7] |

| Storage | 2-8°C, under inert gas | [6][7] |

Synthesis Overview: A Versatile Scaffold

The synthesis of this compound and its esters has been approached through various methods. A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block with an appropriate amine. For instance, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate can be synthesized from ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate and ethylenediamine, followed by an aromatization step.[8] The resulting ester can then be hydrolyzed to the target carboxylic acid. The availability of robust synthetic routes is crucial, as it enables the production of this key intermediate for further derivatization in drug discovery programs.[1]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Outlook

This compound stands as a valuable and highly strategic scaffold in modern chemical biology and drug discovery. While its direct biological activity is not extensively documented, the potent and diverse effects of its derivatives underscore its importance. The trifluoromethyl group provides a critical tool for enhancing metabolic stability and target affinity, while the pyrazine core offers a versatile framework for molecular interactions. Future research should focus on expanding the library of derivatives and screening them against a wider range of biological targets, including viral proteases, kinases, and other enzymes implicated in human disease. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.

References

- Vertex AI Search. (2025). This compound: Essential for Advanced OLEDs and Pharmaceuticals.

- Schlosser, M., et al. (2017). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development.

- Benchchem. (n.d.). 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid | 518057-62-0.

- Biocompare. (n.d.). 5-(trifluoromethyl)

- Google Patents. (n.d.). CN104245680A - Process for producing 5-(difluoromethyl)

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ChemicalBook. (2025). This compound (CAS 1174321-06-2).

- Parchem. (n.d.). This compound (Cas 306960-77-0).

- Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.).

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer.

- Sigma-Aldrich. (n.d.). This compound | 1060814-50-7.

- MDPI. (n.d.). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.

- PubMed. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera.

- PubMed Central. (2023).

- ResearchGate. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine.

- ChemScene. (n.d.). 1174321-00-6 | 5-(Fluoromethoxy)pyrazine-2-carboxylic acid.

- ChemicalBook. (n.d.). This compound CAS#: 1174321-06-2.

- ResearchGate. (2018). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF.

Sources

- 1. 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid | 518057-62-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104245680A - Process for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 4. This compound | 1174321-06-2 [chemicalbook.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound | 1060814-50-7 [sigmaaldrich.com]

- 7. This compound CAS#: 1174321-06-2 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Potential mechanism of action for trifluoromethyl pyrazines

An In-Depth Technical Guide to the Potential Mechanisms of Action for Trifluoromethyl Pyrazines For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can significantly enhance a molecule's therapeutic potential. When appended to the pyrazine ring, this privileged structural motif gives rise to a class of compounds with diverse and potent biological activities. This guide provides a comprehensive exploration of the potential mechanisms of action for trifluoromethyl pyrazines, with a primary focus on their role as kinase inhibitors and emerging evidence for their activity as ion channel modulators. We will delve into the causality behind experimental designs, provide detailed protocols for key validation assays, and visually represent the complex biological pathways and workflows involved. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics centered on the trifluoromethyl pyrazine core.

The Trifluoromethyl Pyrazine Scaffold: A Convergence of Potency and Stability

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in numerous biologically active compounds and approved drugs.[1][2][3] Its electron-deficient nature influences the molecule's reactivity and potential for intermolecular interactions.[4] The true power of this scaffold in drug design is often unlocked by the addition of a trifluoromethyl group.

The CF3 group is a bioisostere of the methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, a combination that confers several advantages[5][6][7]:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[8]

-

Increased Binding Affinity: The high electronegativity and lipophilicity of the CF3 group can lead to stronger and more specific interactions with protein targets, enhancing binding affinity and potency.[6][9]

-

Improved Membrane Permeability: Increased lipophilicity can facilitate the passage of the molecule across cellular membranes, including the blood-brain barrier, which is critical for drugs targeting the central nervous system.[6][10]

These properties make trifluoromethyl pyrazines and related heterocycles highly attractive scaffolds for targeting a range of biological macromolecules.

The Dominant Paradigm: Kinase Inhibition

A substantial body of evidence points to kinase inhibition as a primary mechanism of action for trifluoromethyl pyrazine derivatives.[1][2] Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1][11]

Trifluoromethyl pyrazine-based compounds frequently act as ATP-competitive inhibitors . They are designed to bind to the ATP-binding pocket of the kinase, preventing the endogenous ATP from binding and thereby blocking the phosphorylation of downstream substrates.[1][2]

Key Kinase Targets

Research has identified several key kinases that are potently inhibited by compounds containing the trifluoromethyl pyrazine or a closely related trifluoromethyl-heterocycle core:

-

Receptor Tyrosine Kinases (RTKs): This class includes crucial cancer targets like c-Met and VEGFR-2. Dual inhibitors targeting both of these kinases have been developed, with the trifluoromethyl group playing a key role in their activity.[12]

-

Proline-rich Tyrosine Kinase 2 (PYK2): Trifluoromethylpyrimidine-based inhibitors have been specifically developed to target PYK2, a non-receptor tyrosine kinase involved in osteoporosis and other conditions.[13]

-

Tropomyosin Receptor Kinase A (TrkA): Implicated in both cancer and pain, TrkA has been a target for pyrazine-based inhibitors where the trifluoromethyl substituent is hypothesized to access key hydrophobic pockets.[14]

-

Aurora Kinase B (AURKB): As a critical regulator of cell division, AURKB is a promising cancer target. Selective inhibitors have been developed from quinazoline scaffolds, a related heterocyclic system.[15]

The table below summarizes the inhibitory activity of representative compounds against various kinases.

| Compound Class | Target Kinase(s) | Representative IC50 Values | Therapeutic Area | Reference |

| Pyrazolo[1,5-a]pyrazine Derivative | JAK1, JAK2, TYK2 | 3 nM, 8.5 nM, 7.7 nM respectively | Inflammation | [1] |

| Pyrazine-2-carboxamide Derivative | PKC | 1.9 nM (PKCα) | Oncology (Melanoma) | [1] |

| [1][5][16]triazolo[4,3-a] Pyrazine Derivative | c-Met, VEGFR-2 | 26.0 nM, 2.6 µM respectively | Oncology | [12] |

| Diaminopyrimidine Derivative | PYK2 | ~10-20 fold selectivity vs. FAK | Osteoporosis | [13] |

| Pyrazole Derivative | Bcr-Abl | 14.2 nM | Oncology (CML) | [11] |

Visualizing Kinase Inhibition

The following diagram illustrates the general principle of ATP-competitive kinase inhibition and a simplified downstream signaling cascade.

Caption: ATP-competitive kinase inhibition by a trifluoromethyl pyrazine derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition. The principle relies on the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.

Causality: This assay is chosen for its high sensitivity, robustness, and suitability for high-throughput screening. It directly measures the binding of the inhibitor to the target kinase, providing a direct readout of target engagement.

Methodology:

-

Reagent Preparation:

-

Prepare a 4X Kinase/Tracer/Antibody mixture in the appropriate kinase buffer. The final concentrations will depend on the specific kinase but are typically in the low nanomolar range.

-

Perform a serial dilution of the trifluoromethyl pyrazine test compounds in DMSO, then dilute further in the kinase buffer to create 4X final concentrations.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X test compound dilution to the wells of a 384-well assay plate.

-

Include positive controls (no inhibitor, maximum signal) and negative controls (no kinase, background signal).

-

-

Reaction Initiation and Incubation:

-

Add 5 µL of the 4X Kinase/Tracer/Antibody mixture to all wells.

-

The final reaction volume is 20 µL.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence.

-

Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

-

Caption: Workflow for a TR-FRET based kinase inhibition assay.

An Emerging Frontier: Ion Channel Modulation

While kinase inhibition is a well-documented mechanism, evidence suggests that trifluoromethyl pyrazines can also act as modulators of ion channels. Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, fundamental to processes like nerve transmission and muscle contraction.[1][16] They represent the second largest class of proven drug targets.[17]

Polycyclic pyrazines have been investigated as modulators of potassium ion channels .[16] These channels are the most diverse class of ion channels and are implicated in a wide array of diseases affecting the central nervous system and cardiovascular system.[16] For instance, the compound QO-58, a pyrazolopyrimidinone containing a trifluoromethyl group, has been shown to be an opener of KCNQ (Kv7) potassium channels and also demonstrates dual activation of M-type K+ and Ca2+-activated K+ currents.[18][19]

The trifluoromethyl group likely contributes to the interaction with the channel protein, potentially by fitting into hydrophobic pockets within the channel's voltage-sensing or pore domains, thereby altering its gating properties.

Visualizing Ion Channel Modulation

Caption: Mechanism of an ion channel opener.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality: This technique is the gold standard for studying ion channel function. It provides a direct, real-time measurement of the ion flow through channels in a single cell, allowing for a detailed characterization of how a compound modulates channel activity (e.g., opening, closing, inactivation).

Methodology:

-

Cell Preparation:

-

Culture cells expressing the target ion channel (e.g., HEK293 cells transfected with KCNQ2/3).

-

Plate cells on glass coverslips for recording.

-

-

Pipette and Solution Preparation:

-

Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ.

-

Fill the pipette with an intracellular solution mimicking the cell's cytoplasm and the bath with an extracellular solution.

-

-

Seal Formation and Recording:

-

Using a micromanipulator, bring the micropipette into contact with a cell to form a high-resistance "giga-seal".

-

Rupture the cell membrane patch under the pipette to achieve the "whole-cell" configuration.

-

Apply voltage protocols using a patch-clamp amplifier to elicit channel currents.

-

-

Compound Application:

-

Establish a stable baseline recording of channel activity.

-

Perfuse the trifluoromethyl pyrazine test compound into the bath solution at known concentrations.

-

Record the changes in current amplitude, activation kinetics, and other gating parameters.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after compound application.

-

Plot the percentage change in current as a function of compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 (for activators) or IC50 (for inhibitors).

-

Other Potential Mechanisms and Therapeutic Implications

Beyond kinase inhibition and ion channel modulation, trifluoromethyl pyrazines and their isosteres have been implicated in other mechanisms:

-

Enzyme Inhibition: Certain derivatives act as selective inhibitors of enzymes like Monoamine Oxidase B (MAO-B), which is a target for treating Parkinson's disease and depression.[20][21]

-

Anticancer Activity: The antiproliferative effects of these compounds are well-documented.[8][22][23] This is often a downstream consequence of kinase inhibition, leading to cell cycle arrest and apoptosis.[22]

-

Neurodegenerative Diseases: The ability of these compounds to cross the blood-brain barrier and modulate targets like kinases (e.g., ASK1) or enzymes (e.g., MAO-B) makes them promising candidates for Alzheimer's and Parkinson's disease.[11][21][24][25]

-

Antimicrobial Activity: Pyrazine derivatives have also shown potential as antifungal and antibacterial agents.[26][27]

Conclusion

The trifluoromethyl pyrazine scaffold is a remarkably versatile platform for the development of novel therapeutics. The dominant mechanism of action observed is kinase inhibition , where the unique properties of the trifluoromethyl group contribute to high potency and selectivity against key oncogenic and inflammatory targets. Concurrently, an emerging body of evidence highlights their potential as ion channel modulators , opening new avenues for treating channelopathies in the nervous and cardiovascular systems. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms and validated by robust experimental protocols, holds significant promise for addressing unmet needs across a spectrum of human diseases, from cancer to neurodegeneration.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators - Google Patents [patents.google.com]

- 17. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Roles of Tetramethylpyrazine During Neurodegenerative Disease | Semantic Scholar [semanticscholar.org]

- 25. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 27. mdpi.com [mdpi.com]

5-(Trifluoromethyl)pyrazine-2-carboxylic acid safety data sheet and handling.

An In-Depth Technical Guide to the Safe Handling of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid

For researchers, scientists, and drug development professionals, the integration of novel chemical moieties is a cornerstone of innovation. Heterocyclic compounds containing a trifluoromethyl (CF3) group are particularly valuable in medicinal chemistry, known for enhancing properties like metabolic stability and binding affinity.[1][2] this compound is one such building block. However, its utility is matched by the need for rigorous safety and handling protocols.

This guide provides a comprehensive overview of the safety profile and handling procedures for this compound, moving beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind each recommendation. Our objective is to empower laboratory personnel with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Core Safety Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from closely related structural analogs, such as 5-(Trifluoromethyl)pyridine-2-carboxylic acid and Pyrazine-2-carboxylic acid, provide a reliable basis for its hazard profile.[3][4][5][6] The primary hazards are associated with its irritant properties and the risks posed by inhalation of its powdered form.

The trifluoromethyl group generally increases the acidity of the carboxylic acid, which can contribute to its irritant nature. The pyrazine ring itself is a common motif in bioactive molecules.[7][8]

Table 1: Summary of Hazard Profile

| Hazard Classification | GHS Hazard Statement | Rationale & Implication |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[4][5][6] | The compound's acidic nature can irritate the skin upon direct contact. Prolonged exposure may lead to redness, itching, or inflammation. |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[4][5][6] | Direct contact with eyes can cause significant irritation, pain, and potential damage. The fine particulate nature of the solid increases the risk of accidental eye exposure. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[4][5][6] | Inhalation of the dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort. |

Comprehensive Risk Mitigation and Handling Protocol

A self-validating safety protocol relies on a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous work practices. The following step-by-step methodology is designed to minimize exposure at every stage of handling.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to control the environment and create a barrier between the researcher and the chemical.

-

Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood.[4] This prevents the inhalation of airborne particles and contains any potential spills.

-

Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.[4][9]

| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |

| Eyes/Face | Safety Goggles with Side Shields or a Face Shield.[4] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against airborne powder. A face shield is recommended for larger quantities.[9] |

| Hands | Chemical-resistant Nitrile or Neoprene Gloves.[9] | Always inspect gloves for tears or punctures before use. Double-gloving can be considered for extended procedures. Dispose of gloves immediately after handling. |

| Respiratory | N95 Dust Mask or Half-mask Respirator.[5][9] | For any procedure that may generate significant dust, a NIOSH-approved respirator is essential to prevent respiratory tract irritation.[9][10] |

| Body | Laboratory Coat.[9] | A standard lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned. |

Step-by-Step Handling Workflow

This workflow ensures that safety is integrated into the experimental process from preparation to disposal.

-

Preparation:

-

Designate a specific area within the fume hood for the handling of the compound.

-

Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is inside the hood before starting.

-

Verify that an operational emergency eyewash and shower station is accessible.[11]

-

-

Weighing and Aliquoting:

-

To minimize dust generation, do not pour the powder directly from the main container. Use a spatula to carefully transfer the solid.

-

Perform weighing on an anti-vibration table if available, ensuring the balance draft shield is kept closed as much as possible.

-

Close the primary container securely immediately after dispensing the required amount.[3][12]

-

-

Dissolution and Reaction Setup:

-

When adding the solid to a solvent, do so slowly and aim the powder towards the side of the flask to prevent splashing.

-

If the dissolution is exothermic, add the solid in small portions to control the temperature.

-

-

Storage:

-

Waste Disposal:

-

All contaminated materials (gloves, weigh boats, paper towels) must be disposed of in a clearly labeled hazardous waste container.[13]

-

Do not dispose of this compound or its solutions down the drain.[13]

-

Follow all institutional and local regulations for hazardous waste disposal, managed through your Environmental Health and Safety (EHS) department.[13]

-

Caption: Decision-making workflow for responding to a chemical spill.

Conclusion

This compound is a valuable compound in modern chemical research. Its potential hazards are well-defined and manageable through the consistent application of robust safety protocols. By understanding the rationale behind each safety measure—from the use of specific PPE to the precise steps for spill cleanup—researchers can confidently handle this and similar reagents, fostering a laboratory environment that is both safe and scientifically productive. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any new experimental work.

References

-

Benchchem. Navigating the Safe Handling of 6-Fluoro-pyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals. 14

-

Thermo Fisher Scientific. Pyrazine-2-carboxylic acid Safety Data Sheet. 3

-

AK Scientific, Inc. 2-Pyrazinecarboxylic acid Safety Data Sheet. 4

-

Apollo Scientific. Pyrazine-2-carboxylic acid Safety Data Sheet. 12

-

Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-2-carboxylic acid Product Information.

-

Fisher Scientific. 5-(Trifluoromethyl)pyridine-2-carboxylic acid Safety Data Sheet. 6

-

BOC Sciences. Pyrazine-2-carboxylic acid hydrazide MSDS. 10

-

ChemicalBook. This compound Product Information.

-

Auburn University. Emergency and Spill Response Procedures. 15

-

Spectrum Chemical. Pyrazine Material Safety Data Sheet. 16

-

Clarkson University. Chemical Spill Procedures. 17

-

University of British Columbia. General Chemical Spill Procedures. 18

-

New Mexico State University. Chemical Exposure and Spill Response Procedures.

-

Benchchem. 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid Technical Information. 1

-

Weill Cornell Medicine. Hazardous Material Spill Emergency Information.

-

Parchem. This compound Product Page.

-

INCHEM. Pyrazine Derivatives (JECFA Food Additives Series 48).

-

Biocompare. This compound from Aladdin Scientific.

-

Health Canada. Proposed Registration Decision PRD2022-04, Pyraziflumid.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

ChemScene. Building Blocks & Bioactive Small Molecules.

-

BLD Pharm. 5-(Difluoromethyl)pyrazine-2-carboxylic acid Product Page.

-

Chemsrc. 5-(Fluoromethoxy)Pyrazine-2-Carboxylic Acid Product Information.

-

Benchchem. Navigating the Safe Disposal of 6-Fluoro-pyrazine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals. 13

-

ResearchGate. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures.

Sources

- 1. 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid | 518057-62-0 | Benchchem [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. 5-(トリフルオロメチル)ピリジン-2-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.be [fishersci.be]

- 7. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. cws.auburn.edu [cws.auburn.edu]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 18. operations.ok.ubc.ca [operations.ok.ubc.ca]

A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)pyrazine-2-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(Trifluoromethyl)pyrazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The unique electronic properties of the pyrazine ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group, make this molecule a subject of significant interest for researchers and scientists. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by comparative data from related structures.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₆H₃F₃N₂O₂ and a molecular weight of 192.1 g/mol .[1][2] Its structure, featuring a pyrazine ring substituted with a carboxylic acid and a trifluoromethyl group, is a key determinant of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent can influence the chemical shift of the labile carboxylic acid proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

An experimental ¹H NMR spectrum (400 MHz, Methanol-d₄) for this compound shows two distinct signals for the aromatic protons.[3]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~9.30 | Singlet | 1H | Proton adjacent to the carboxylic acid |

| H-6 | ~8.98 | Singlet | 1H | Proton adjacent to the trifluoromethyl group |

Note: A reported spectrum for this compound also lists a triplet at 6.92 ppm.[3] This is likely due to an impurity in the sample, as the structure of this compound only contains two protons on the pyrazine ring.

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of both protons are a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, the carboxylic acid group, and the trifluoromethyl group. These groups deshield the protons, causing them to resonate at a lower field. The proton at the 3-position (adjacent to the carboxylic acid) is expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The protons appear as singlets due to the lack of adjacent protons for spin-spin coupling. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, making its observation variable.

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) |

| C=O | ~165 | Singlet |

| C-2 | ~148 | Singlet |

| C-3 | ~145 | Doublet |

| C-5 | ~142 (quartet, J ≈ 35 Hz) | Singlet |

| C-6 | ~140 | Doublet |

| CF₃ | ~120 (quartet, J ≈ 275 Hz) | Singlet |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carboxylic Carbon (C=O): This carbon is expected to appear in the typical range for carboxylic acids, around 165 ppm.

-

Pyrazine Ring Carbons: The carbons of the pyrazine ring will be significantly influenced by the nitrogen atoms and the substituents. The carbon attached to the trifluoromethyl group (C-5) is expected to show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbon of the trifluoromethyl group itself will also appear as a quartet with a much larger coupling constant.

-

Fluorine Coupling: The strong electron-withdrawing effect of the fluorine atoms will influence the chemical shifts of the adjacent carbons. The one-bond carbon-fluorine coupling (¹JCF) for the CF₃ group is typically large (around 275 Hz), while the two-bond coupling (²JCF) to the ring carbon (C-5) is smaller (around 35 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum is as follows:

-